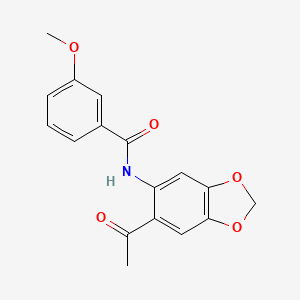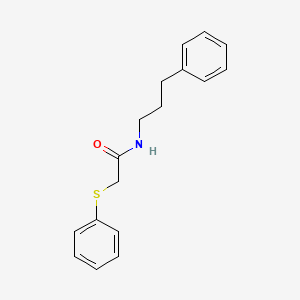![molecular formula C16H23FN2O3S B4847805 1-[(4-fluorobenzyl)sulfonyl]-N-isopropyl-4-piperidinecarboxamide](/img/structure/B4847805.png)
1-[(4-fluorobenzyl)sulfonyl]-N-isopropyl-4-piperidinecarboxamide
Overview
Description
1-[(4-fluorobenzyl)sulfonyl]-N-isopropyl-4-piperidinecarboxamide, also known as FSIPC, is a chemical compound that has been widely studied for its potential use in scientific research. FSIPC is a potent inhibitor of the TRPV1 receptor, which is involved in the regulation of pain and inflammation. In
Mechanism of Action
1-[(4-fluorobenzyl)sulfonyl]-N-isopropyl-4-piperidinecarboxamide works by binding to the TRPV1 receptor and inhibiting its activity. The TRPV1 receptor is a non-selective cation channel that is activated by a variety of stimuli, including heat, capsaicin, and acid. When the TRPV1 receptor is activated, it allows the influx of calcium ions into the cell, which can lead to the release of neurotransmitters and the activation of downstream signaling pathways. By inhibiting the activity of the TRPV1 receptor, this compound can block these downstream effects and reduce pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis, neuropathic pain, and inflammatory pain. This compound has also been shown to reduce fever and increase thermoregulation in animal models. Additionally, this compound has been shown to have anti-tumor effects in some cancer cell lines.
Advantages and Limitations for Lab Experiments
1-[(4-fluorobenzyl)sulfonyl]-N-isopropyl-4-piperidinecarboxamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of the TRPV1 receptor, which makes it a valuable tool for investigating the role of this receptor in various physiological processes. This compound is also relatively easy to synthesize and has good stability, which makes it a practical choice for lab experiments.
However, there are also some limitations to the use of this compound in lab experiments. It has been shown to have some off-target effects, which can complicate the interpretation of results. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in clinical settings are not well understood.
Future Directions
There are several future directions for research on 1-[(4-fluorobenzyl)sulfonyl]-N-isopropyl-4-piperidinecarboxamide. One area of interest is the development of more potent and selective TRPV1 inhibitors. Another area of interest is the investigation of the role of the TRPV1 receptor in various disease states, such as chronic pain, inflammation, and cancer. Additionally, more research is needed to understand the safety and efficacy of this compound in humans, which could pave the way for its use as a therapeutic agent in clinical settings.
Scientific Research Applications
1-[(4-fluorobenzyl)sulfonyl]-N-isopropyl-4-piperidinecarboxamide has been extensively studied for its potential use in scientific research. It has been shown to be a potent inhibitor of the TRPV1 receptor, which is involved in the regulation of pain and inflammation. This compound has been used in a variety of studies to investigate the role of the TRPV1 receptor in various physiological processes, including pain, inflammation, and thermoregulation.
properties
IUPAC Name |
1-[(4-fluorophenyl)methylsulfonyl]-N-propan-2-ylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O3S/c1-12(2)18-16(20)14-7-9-19(10-8-14)23(21,22)11-13-3-5-15(17)6-4-13/h3-6,12,14H,7-11H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNACHVPNKLFRLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-ethoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4847731.png)
![N-{2-[(2-fluorobenzyl)thio]ethyl}-N'-phenylurea](/img/structure/B4847733.png)
![N-(4-chlorophenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea](/img/structure/B4847738.png)

![methyl 4,5-dimethoxy-2-{[(2,4,5-trichlorophenoxy)acetyl]amino}benzoate](/img/structure/B4847743.png)
![N,N'-(3,3'-dimethyl-4,4'-biphenyldiyl)bis[3-(2-thienyl)acrylamide]](/img/structure/B4847755.png)
![2,3-dimethyl-5-oxo-N-(3-pyridinylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4847759.png)



![2-(2-{[(4-bromophenyl)amino]methyl}phenoxy)-N-(3-methylphenyl)acetamide](/img/structure/B4847781.png)
![methyl 2-[({[4-allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4847788.png)
